5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride
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Overview
Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride: is a heterocyclic compound that features a fused imidazole and pyrrole ring system with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors followed by sulfonylation. One common method starts with the preparation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can be synthesized from aminocarbonyl compounds through a Marckwald reaction . The resulting intermediate is then treated with sulfonyl chloride reagents under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In organic synthesis, 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride serves as a versatile intermediate for the preparation of more complex molecules.
Biology and Medicine
The compound’s derivatives have shown potential in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases. For example, sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing functionalized compounds with specific properties .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active sites of enzymes, leading to the formation of covalent bonds that inhibit enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
- 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide
Uniqueness
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .
Properties
CAS No. |
1995072-45-1 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2 |
InChI Key |
JCXKJCBHFOIVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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